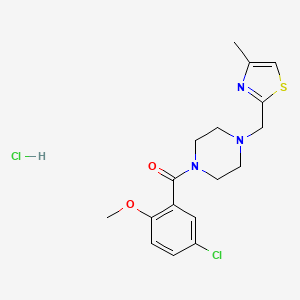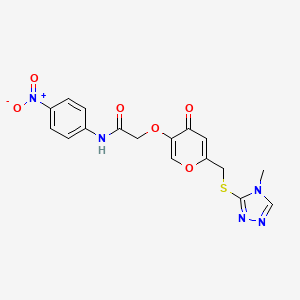
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid, also known as PTDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PTDA is a heterocyclic compound that contains a triazole ring and two carboxylic acid groups. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been used in various scientific research applications, including the development of new materials, such as metal-organic frameworks (MOFs), and as a building block for the synthesis of other compounds. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions. In addition, 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been studied for its potential applications in drug delivery and as an anticancer agent.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, which are enzymes involved in the folate cycle and the synthesis of DNA, respectively. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may also interact with other cellular targets, such as proteins and nucleic acids, to exert its effects.
Biochemical and Physiological Effects:
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of immune responses. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has also been shown to have anti-inflammatory effects and to decrease the levels of pro-inflammatory cytokines. In addition, 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid in lab experiments is its stability and solubility in water and organic solvents. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is also relatively easy to synthesize using various methods. However, one limitation of using 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is not fully understood, which may limit its use in some research areas.
Zukünftige Richtungen
There are several future directions for 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid research, including the development of new materials and the synthesis of other compounds using 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid as a building block. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may also be studied further for its potential applications in drug delivery and as an anticancer agent. In addition, the mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid should be further elucidated to better understand its effects on cellular targets. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid may also be studied further for its potential applications in other areas, such as immunology and neurology.
Conclusion:
In conclusion, 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been used in various scientific research applications, and there are several future directions for 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid research. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid shows promise as a building block for the synthesis of new materials and as a potential anticancer agent, among other applications.
Synthesemethoden
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can be synthesized using various methods, including the reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid with maleic anhydride in the presence of a catalyst. Another method involves the reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid with acetic anhydride in the presence of phosphoric acid. 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can also be synthesized using a one-pot, three-component reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, maleic anhydride, and acetic anhydride in the presence of a catalyst.
Eigenschaften
IUPAC Name |
1-phenyltriazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)7-8(10(16)17)13(12-11-7)6-4-2-1-3-5-6/h1-5H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHVZJQKNVXDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



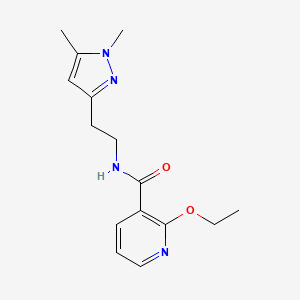

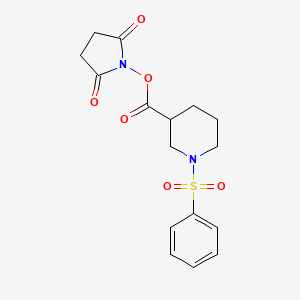
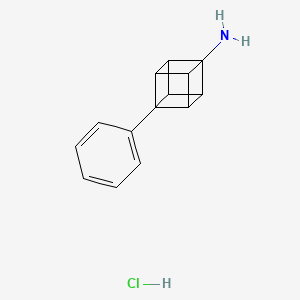
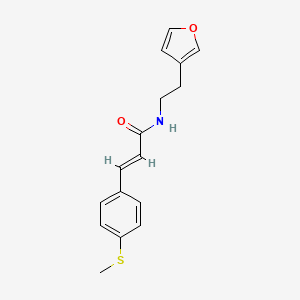
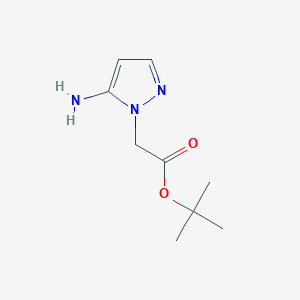
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)
